(4-Formyl-1,3-thiazol-2-yl)boronic acid
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Overview
Description
(4-Formyl-1,3-thiazol-2-yl)boronic acid is a boronic acid derivative with the molecular formula C4H4BNO3S and a molecular weight of 156.96 g/mol . This compound features a thiazole ring substituted with a formyl group at the 4-position and a boronic acid group at the 2-position. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Formyl-1,3-thiazol-2-yl)boronic acid typically involves the formation of the thiazole ring followed by the introduction of the boronic acid group. One common method is the hydroboration of an appropriate thiazole precursor. The reaction conditions often involve the use of a palladium catalyst and a base under mild conditions .
Industrial Production Methods
Industrial production of boronic acids, including this compound, often employs scalable methods such as hydroboration or direct borylation of thiazole derivatives. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
(4-Formyl-1,3-thiazol-2-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Suzuki-Miyaura cross-coupling reactions often use palladium catalysts and bases like potassium carbonate (K2CO3) under mild conditions.
Major Products Formed
Oxidation: 4-Carboxy-1,3-thiazol-2-yl)boronic acid.
Reduction: (4-Hydroxymethyl-1,3-thiazol-2-yl)boronic acid.
Substitution: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
(4-Formyl-1,3-thiazol-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Formyl-1,3-thiazol-2-yl)boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond . In biological applications, the boronic acid group can interact with diols and other biomolecules, facilitating targeted delivery and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Formylphenylboronic acid: Similar structure with a formyl group and boronic acid group, but with a phenyl ring instead of a thiazole ring.
2,4-Disubstituted thiazoles: Compounds with similar thiazole rings but different substituents, showing varied biological activities.
Uniqueness
(4-Formyl-1,3-thiazol-2-yl)boronic acid is unique due to its combination of a thiazole ring and boronic acid group, which imparts distinct reactivity and biological properties. This makes it a valuable compound in both synthetic chemistry and biomedical research .
Properties
CAS No. |
1175579-79-9 |
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Molecular Formula |
C4H4BNO3S |
Molecular Weight |
156.96 g/mol |
IUPAC Name |
(4-formyl-1,3-thiazol-2-yl)boronic acid |
InChI |
InChI=1S/C4H4BNO3S/c7-1-3-2-10-4(6-3)5(8)9/h1-2,8-9H |
InChI Key |
LMDOFOOEGFLVLY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC(=CS1)C=O)(O)O |
Origin of Product |
United States |
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